

A Comprehensive Spectroscopic Guide to Thiochroman-4-ol for Advanced Research

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Compound of Interest

Compound Name: *Thiochroman-4-ol*

Cat. No.: *B1596091*

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This technical guide provides an in-depth exploration of the spectroscopic properties of **Thiochroman-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural scaffold is a key component in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of thiochroman derivatives. This document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Thiochroman-4-ol**, grounded in field-proven insights and experimental best practices.

Molecular Structure and Significance

Thiochroman-4-ol, with the chemical formula $C_9H_{10}OS$, features a bicyclic structure comprising a benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group at the 4-position. This unique arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Caption: Molecular Structure of **Thiochroman-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR Spectroscopy

The ^1H NMR spectrum of **Thiochroman-4-ol** offers a clear fingerprint of its proton environments. The chemical shifts are influenced by the aromatic ring, the thioether linkage, and the hydroxyl group.

^1H NMR Data for **Thiochroman-4-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10-7.50	m	4H	Aromatic protons
4.85	t	1H	CH-OH
3.00-3.20	m	2H	CH ₂ -S
2.10-2.30	m	2H	CH ₂ -CH
1.90	d	1H	OH

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (7.10-7.50 ppm):** The complex multiplet in this region corresponds to the four protons on the benzene ring. The substitution pattern leads to overlapping signals.
- Carbinol Proton (4.85 ppm):** The triplet observed for the proton attached to the carbon bearing the hydroxyl group (CH-OH) is due to coupling with the adjacent methylene protons.
- Methylene Protons Adjacent to Sulfur (3.00-3.20 ppm):** These protons are deshielded by the adjacent sulfur atom, resulting in a downfield shift. The multiplet arises from coupling with the neighboring methylene group.
- Methylene Protons Adjacent to the Carbinol Carbon (2.10-2.30 ppm):** This multiplet corresponds to the protons on the carbon adjacent to the CH-OH group.
- Hydroxyl Proton (1.90 ppm):** The hydroxyl proton appears as a doublet, indicating coupling to the carbinol proton. The chemical shift of this peak can be highly dependent on the solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

^{13}C NMR Data for Thiochroman-4-ol

Chemical Shift (ppm)	Assignment
135.0	Aromatic C (quaternary)
130.0	Aromatic C (quaternary)
128.5	Aromatic CH
127.0	Aromatic CH
126.5	Aromatic CH
125.0	Aromatic CH
65.0	CH-OH
35.0	CH ₂ -CH
25.0	CH ₂ -S

Interpretation of the ^{13}C NMR Spectrum:

- Aromatic Carbons (125.0-135.0 ppm):** The six signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons appear at the downfield end of this range.
- Carbinol Carbon (65.0 ppm):** The carbon attached to the hydroxyl group is significantly deshielded and appears at a characteristic downfield position.
- Aliphatic Carbons (25.0 and 35.0 ppm):** The two methylene carbons of the heterocyclic ring appear in the upfield region of the spectrum. The carbon adjacent to the sulfur atom is slightly more shielded than the one adjacent to the carbinol carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Thiochroman-4-ol** is characterized by the presence of O-H, C-H, and C-S stretching vibrations.

Characteristic IR Absorption Bands for **Thiochroman-4-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium to Weak	C=C stretch (aromatic)
1200-1000	Medium	C-O stretch (secondary alcohol)
750-700	Strong	C-S stretch

Interpretation of the IR Spectrum:

- **O-H Stretch (3400-3200 cm⁻¹):** The most prominent feature of the IR spectrum is the strong, broad absorption band in this region, which is characteristic of the hydroxyl group of an alcohol.^{[2][3][4]} The broadening is due to intermolecular hydrogen bonding.
- **C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹):** The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring, while those in the 2950-2850 cm⁻¹ region correspond to the C-H stretches of the aliphatic methylene groups.
- **C=C Aromatic Stretch (1600-1450 cm⁻¹):** The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
- **C-O Stretch (1200-1000 cm⁻¹):** The C-O stretching vibration of the secondary alcohol typically appears in this region.

- C-S Stretch ($750\text{-}700\text{ cm}^{-1}$): The presence of the thioether linkage is confirmed by a strong absorption in this region.

Mass Spectrometry (MS)

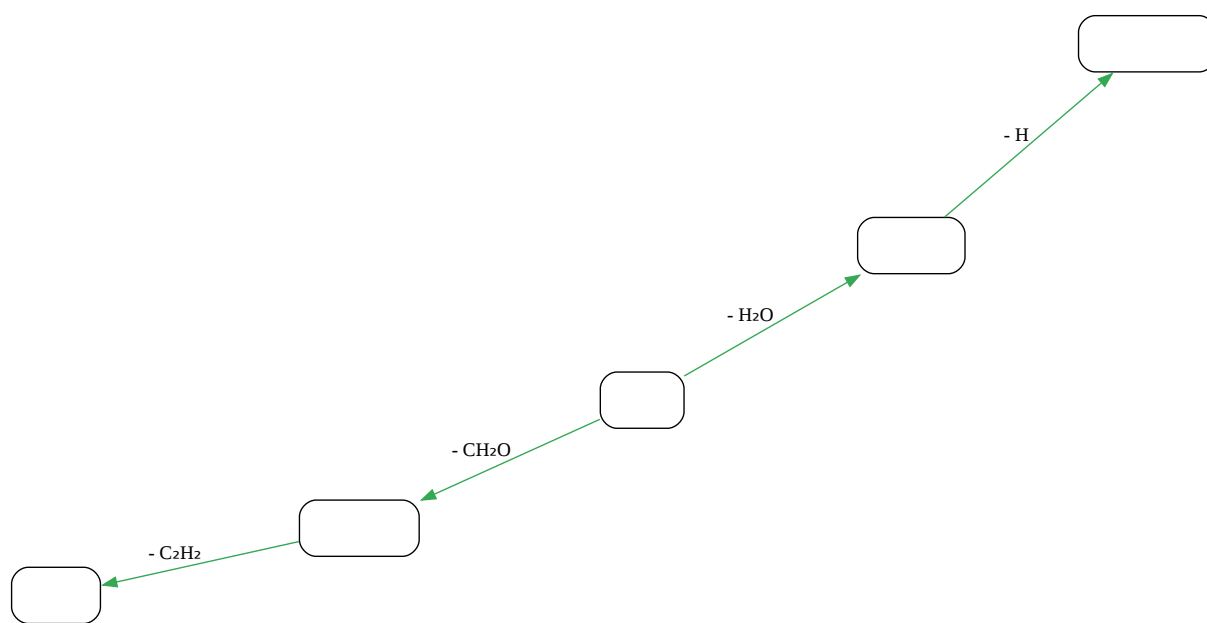
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Key Fragments in the Mass Spectrum of **Thiochroman-4-ol**

m/z	Interpretation
166	Molecular ion $[M]^+$
148	$[M - H_2O]^+$
136	$[M - CH_2O]^+$
135	$[M - H_2O - H]^+$
108	$[C_7H_6S]^+$

Interpretation of the Mass Spectrum:

The mass spectrum of **Thiochroman-4-ol** shows a molecular ion peak at m/z 166, which corresponds to its molecular weight. The fragmentation pattern is consistent with the structure of a benzylic alcohol and a cyclic thioether.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway of **Thiochroman-4-ol**.

- Loss of Water (m/z 148): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of a radical cation at m/z 148.[5][6]
- Loss of Formaldehyde (m/z 136): Alpha-cleavage next to the hydroxyl group can result in the loss of a formaldehyde (CH_2O) molecule.

- Formation of Thiophenol Cation (m/z 108): Further fragmentation can lead to the formation of a stable thiophenol-like cation.

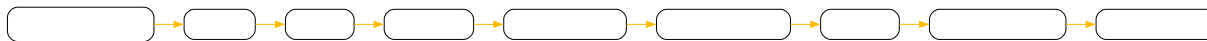
Experimental Protocols

Synthesis of Thiochroman-4-ol

Thiochroman-4-ol is readily synthesized by the reduction of its corresponding ketone, Thiochroman-4-one. Sodium borohydride (NaBH_4) is a commonly used and effective reducing agent for this transformation.^{[7][8][9]}

Step-by-Step Methodology:

- Dissolution: Dissolve Thiochroman-4-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermic nature of the reduction reaction.
- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar ratio of NaBH_4 to the ketone is typically 1.5 to 2 equivalents.^[10]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, to neutralize the excess NaBH_4 and the resulting borate esters.
- Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
- Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Thiochroman-4-ol**.



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Caption: Workflow for the Synthesis of **Thiochroman-4-ol**.

Spectroscopic Analysis Protocol

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the purified **Thiochroman-4-ol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
 - IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.
 - MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
- Data Acquisition:
 - NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, with appropriate relaxation delays for quantitative ¹³C NMR if required.
 - IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.
 - MS: Obtain the mass spectrum, ensuring appropriate ionization and fragmentation conditions to observe the molecular ion and key fragment ions.

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